N-(1-adamantylmethyl)-4-methyl-3-nitrobenzamide
Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. By itself, adamantane has been found to have antiviral, anti-amoebic, and antiparasitic properties . The “N-(1-adamantylmethyl)” part of the compound indicates that an adamantane molecule is attached to a methyl group via a nitrogen atom .
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This gives adamantane and its derivatives their unique, rigid, and virtually stress-free structure .Chemical Reactions Analysis
Adamantane and its derivatives can undergo various chemical reactions. For example, they can be brominated, fluorinated, carboxylated, and oxidized . The exact reactions that “N-(1-adamantylmethyl)-4-methyl-3-nitrobenzamide” can undergo would depend on its specific structure and the conditions under which it is reacted.Scientific Research Applications
- Chan–Lam N-Arylation : The Chan–Lam reaction, based on copper (II)-catalyzed coupling of amines with arylboronic acids, has found wide application in organic synthesis. N-(1-adamantylmethyl)-4-methyl-3-nitrobenzamide can be used as a substrate in this reaction to synthesize N-aryl derivatives of adamantane-containing amines. These derivatives have been explored for their potential as drugs, including inhibitors of succinate–cytochrome C reductase, retinoic acid 4-hydroxylase (CYP26), β3-adrenergic receptor agonists, MEK kinase inhibitors, and selective FPR agonists .
- The compound has been investigated as a building block for the synthesis of conformationally restricted peptidomimetics. These molecules mimic the structural features of peptides and can serve as valuable tools in drug discovery and design .
- Several N-(1-adamantylmethyl)-4-methyl-3-nitrobenzamide derivatives were tested for in vitro antimicrobial activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Notably, compounds 5c, 5d, 5e, 6, 7, 10a, 10b, 15a, 15f, and 15g exhibited potent antibacterial activity against one or more of the tested microorganisms .
- In streptozotocin-induced diabetic rats, certain derivatives of N-(1-adamantylmethyl)-4-methyl-3-nitrobenzamide were evaluated for oral hypoglycemic activity. Compound 5c demonstrated significant reduction of serum glucose levels compared to gliclazide, a known antidiabetic drug .
- By reacting the carbohydrazide derivative of N-(1-adamantylmethyl)-4-methyl-3-nitrobenzamide with methyl or phenyl isothiocyanate, 1,2,4-triazole analogues were synthesized. These compounds may have potential biological activities and could be explored further .
- The compound’s adamantane moiety makes it interesting for functionalization. Researchers have explored its alkylation with propylene, leading to normal hydrocarbons like 1-n-propyladamantane and 1-n-propenyladamantane. These derivatives could find applications in materials science or as intermediates in organic synthesis .
Organic Synthesis and Medicinal Chemistry
Conformationally Restricted Peptidomimetics
Antimicrobial Activity
Hypoglycemic Activity
1,2,4-Triazole Analogues
Adamantane Functional Derivatives
properties
IUPAC Name |
N-(1-adamantylmethyl)-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-2-3-16(7-17(12)21(23)24)18(22)20-11-19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15H,4-6,8-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKZKQXTKQGECO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(adamantan-1-yl)methyl-4-methyl-3-nitro- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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